molecular formula C5H8N2O4 B12649816 N2-Formyl-L-asparagine CAS No. 93923-85-4

N2-Formyl-L-asparagine

Cat. No.: B12649816
CAS No.: 93923-85-4
M. Wt: 160.13 g/mol
InChI Key: JAVLYLWAJRRFPC-VKHMYHEASA-N
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Description

N2-Formyl-L-asparagine is a derivative of the amino acid L-asparagine. It is characterized by the presence of a formyl group attached to the nitrogen atom of the asparagine molecule. This compound has a molecular formula of C5H8N2O4 and a molecular weight of 160.128 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: N2-Formyl-L-asparagine can be synthesized through the formylation of L-asparagine. The reaction typically involves the use of formic acid or formyl chloride as the formylating agent. The reaction is carried out under controlled conditions to ensure the selective formylation of the amino group without affecting other functional groups .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of recombinant enzymes. For instance, L-asparagine synthetase can be employed to catalyze the formation of L-asparagine, which is then subjected to formylation. This method offers high efficiency and specificity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N2-Formyl-L-asparagine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N2-Formyl-L-asparagine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-Formyl-L-asparagine involves its interaction with specific enzymes and receptors in the body. It can act as a competitive inhibitor of L-asparagine, thereby affecting the metabolic pathways that rely on L-asparagine. This inhibition can lead to the disruption of protein synthesis in cells that are dependent on L-asparagine, such as certain cancer cells .

Comparison with Similar Compounds

Uniqueness: N2-Formyl-L-asparagine is unique due to its formyl group, which imparts distinct chemical properties and reactivity. This modification allows it to participate in specific biochemical reactions that are not possible with L-asparagine or other derivatives .

Properties

CAS No.

93923-85-4

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

(2S)-4-amino-2-formamido-4-oxobutanoic acid

InChI

InChI=1S/C5H8N2O4/c6-4(9)1-3(5(10)11)7-2-8/h2-3H,1H2,(H2,6,9)(H,7,8)(H,10,11)/t3-/m0/s1

InChI Key

JAVLYLWAJRRFPC-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC=O)C(=O)N

Canonical SMILES

C(C(C(=O)O)NC=O)C(=O)N

Origin of Product

United States

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